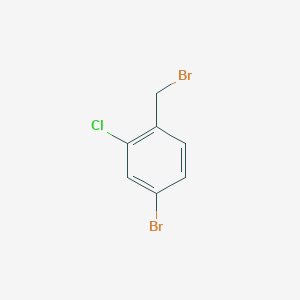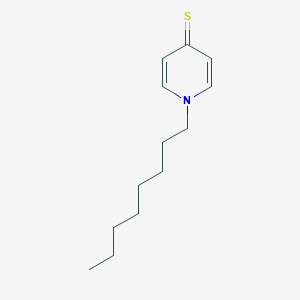
n-Octylpyridine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octylpyridine-4-thione, also known as 2-octyl-4H-pyrido[1,2-a]thione, is a heterocyclic compound that has been extensively studied for its various biological activities. It is a member of the pyridinethione family of compounds, which are known for their potent antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
N-Octylpyridine-4-thione has been extensively studied for its various biological activities. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of n-octylpyridine-4-thione are as follows:
1. Cancer Treatment: n-Octylpyridine-4-thione has been shown to possess potent anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
2. Neuroprotection: n-Octylpyridine-4-thione has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are responsible for the neurodegeneration seen in these diseases.
3. Anti-inflammatory: n-Octylpyridine-4-thione has been shown to possess potent anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
Mécanisme D'action
The mechanism of action of n-octylpyridine-4-thione is not fully understood. However, it is believed to exert its biological activities through various mechanisms, such as:
1. Antioxidant: n-Octylpyridine-4-thione has been shown to possess potent antioxidant properties. It scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative damage.
2. Anti-inflammatory: n-Octylpyridine-4-thione has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
3. Apoptosis Induction: n-Octylpyridine-4-thione has been found to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
Effets Biochimiques Et Physiologiques
N-Octylpyridine-4-thione has been shown to have various biochemical and physiological effects. Some of these are as follows:
1. Antioxidant: n-Octylpyridine-4-thione scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative damage.
2. Anti-inflammatory: n-Octylpyridine-4-thione inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
3. Apoptosis Induction: n-Octylpyridine-4-thione induces apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-Octylpyridine-4-thione has various advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Potent Biological Activities: n-Octylpyridine-4-thione possesses potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
2. Easy Synthesis: n-Octylpyridine-4-thione can be synthesized easily and in large quantities.
3. Low Toxicity: n-Octylpyridine-4-thione has been shown to have low toxicity, making it a safe compound for lab experiments.
Limitations:
1. Limited Solubility: n-Octylpyridine-4-thione has limited solubility in water, which can make it difficult to use in certain lab experiments.
2. Limited Stability: n-Octylpyridine-4-thione has limited stability, which can make it difficult to store and use in lab experiments.
3. Lack of
In Vivo
Studies: More in vivo studies are needed to determine the efficacy and safety of n-Octylpyridine-4-thione in the treatment of various diseases.
2. Formulation Development: Formulation development is needed to improve the solubility and stability of n-Octylpyridine-4-thione, making it easier to use in lab experiments and potential clinical applications.
3. Combination Therapy: Combination therapy with other compounds may enhance the biological activities of n-Octylpyridine-4-thione, making it a more effective treatment for various diseases.
4. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of n-Octylpyridine-4-thione in humans, paving the way for potential clinical applications.
In conclusion, n-Octylpyridine-4-thione is a promising compound with various biological activities. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
Orientations Futures
There are several future directions for the study of n-Octylpyridine-4-thione. Some of these are as follows:
1.
Méthodes De Synthèse
The synthesis of n-octylpyridine-4-thione involves the reaction of 2-mercaptopyridine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain pure n-octylpyridine-4-thione.
Propriétés
Numéro CAS |
141537-35-1 |
|---|---|
Nom du produit |
n-Octylpyridine-4-thione |
Formule moléculaire |
C13H21NS |
Poids moléculaire |
223.38 g/mol |
Nom IUPAC |
1-octylpyridine-4-thione |
InChI |
InChI=1S/C13H21NS/c1-2-3-4-5-6-7-10-14-11-8-13(15)9-12-14/h8-9,11-12H,2-7,10H2,1H3 |
Clé InChI |
NLECRNFONPHGMK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C=CC(=S)C=C1 |
SMILES canonique |
CCCCCCCCN1C=CC(=S)C=C1 |
Synonymes |
n-Octylpyridine-4-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



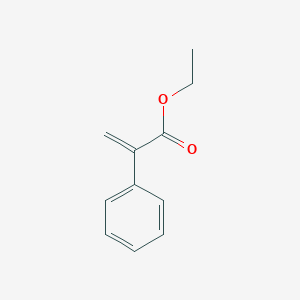
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
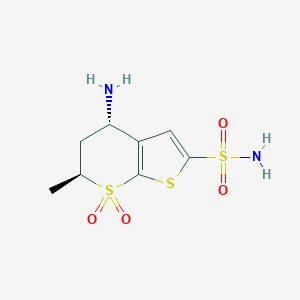
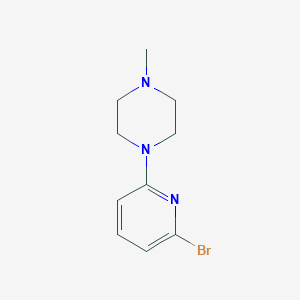
![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
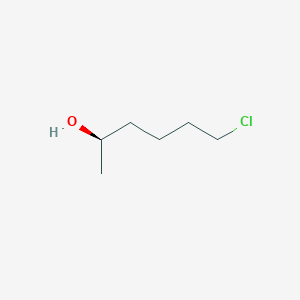
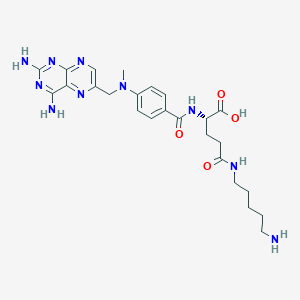
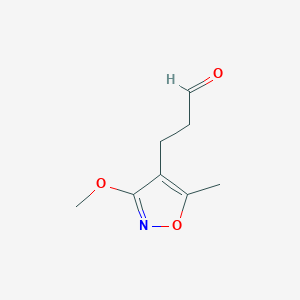
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
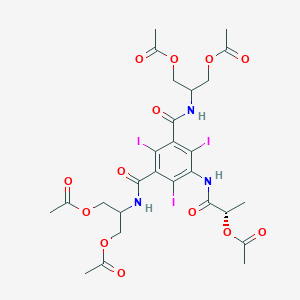
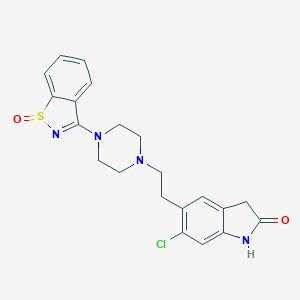
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
